

Chlozolinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlozolinate**
Cat. No.: **B3416503**

[Get Quote](#)

FOR IMMEDIATE RELEASE

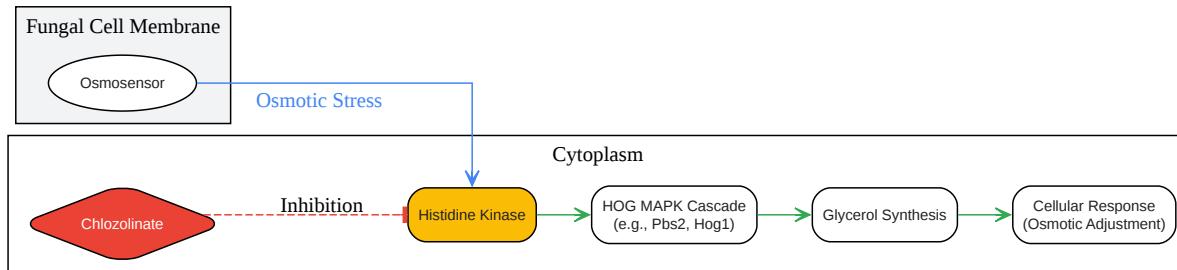
This technical guide provides an in-depth overview of the fungicide **Chlozolinate**, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Identification and Properties

Chlozolinate is a dicarboximide fungicide. Its standard identification and key physicochemical properties are summarized below.

Identifier	Value	Reference
IUPAC Name	ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate	[1]
CAS Number	84332-86-5	[1]
Molecular Formula	C ₁₃ H ₁₁ Cl ₂ NO ₅	[1]
Molecular Weight	332.14 g/mol	[2]

Table 1: Physicochemical Properties of **Chlozolinate**


Property	Value	Conditions	Reference
Melting Point	112.6 °C	[2][3]	
Vapor Pressure	0.013 mPa	25 °C	[2]
Water Solubility	2 mg/L	25 °C	[2][4]
log K _{ow}	3.15	22 °C	[2]
Density	1.441 g/cm ³	20 °C	[2]

Mechanism of Action

Chlozolinate is classified as a Group 2 fungicide by the Fungicide Resistance Action Committee (FRAC), a group that includes the dicarboximides. Its mode of action is systemic, with both protective and curative properties. The primary mechanism of **Chlozolinate** involves the disruption of osmotic signal transduction in fungal cells.

While the exact target site is not fully elucidated, it is understood that dicarboximide fungicides interfere with a histidine kinase involved in the high osmolarity glycerol (HOG) signaling pathway. This pathway is a critical component of the fungal response to osmotic stress. By inhibiting this kinase, **Chlozolinate** disrupts the fungus's ability to regulate its internal osmotic pressure, leading to cell death. This interference also affects spore germination and cell division.

Below is a diagram illustrating the proposed signaling pathway affected by **Chlozolinate**.

[Click to download full resolution via product page](#)

Proposed mechanism of action of **Chlozolinate** via inhibition of the HOG pathway.

Experimental Protocols

Residue Analysis in Grapes by Gas Chromatography with Electron Capture Detection (GC-ECD)

This protocol describes a multi-residue method for the determination of **Chlozolinate** in grapes.

1. Sample Preparation and Extraction:

- Homogenize a 25 g sample of grapes.
- Extract the homogenized sample with 50 mL of toluene and 25 mL of propan-2-ol using an Ultra-Turrax homogenizer.
- Remove the propan-2-ol by washing the extract twice with 125 mL of a 2% Na₂SO₄ solution each time.

2. Cleanup:

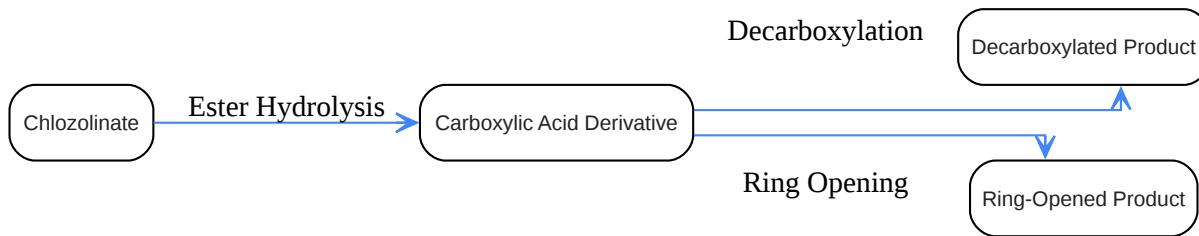
- The resulting toluene phase, which contains the pesticide residues, is cleaned up using an adsorbent mixture of Celite and activated charcoal (1:3, w/w).

- After filtration, the cleaned extract is ready for analysis.

3. Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis:

- The final determination of **Chlozolinate** residues is performed by gas chromatography with an electron capture detector (ECD).
- For accurate quantification, matrix-matched standards should be used for all gas-liquid chromatography (GLC) analyses.

Recovery and Limit of Detection:


- Recovery tests for **Chlozolinate** from grapes across a fortification range of 0.004 to 10 mg/kg demonstrated a mean percentage recovery of 91% with a relative standard deviation (RSD) of 6%.
- The limit of detection (LOD) for this method is 0.004 mg/kg.

Degradation Pathway

Chlozolinate undergoes hydrolysis, particularly in alkaline conditions. The degradation involves several key steps:

- Ester Hydrolysis: The initial step is the cleavage of the ethyl ester group, which results in the formation of the corresponding carboxylic acid.
- Decarboxylation: The carboxylic acid intermediate can then undergo decarboxylation.
- Ring Opening: The oxazolidinedione ring can be opened, leading to the formation of other degradation products.

The following diagram illustrates the hydrolytic degradation pathway of **Chlozolinate**.

[Click to download full resolution via product page](#)

Hydrolytic degradation pathway of **Chlozolinate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. CHLOZOLINATE | 84332-86-5 [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CHLOZOLINATE | 84332-86-5 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Chlozolinate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3416503#chlozolinate-iupac-name-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com